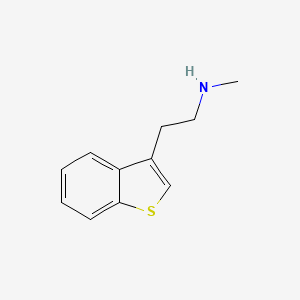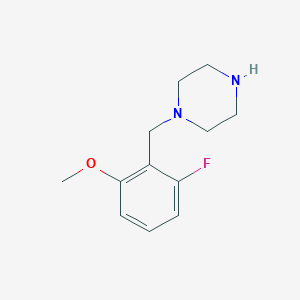
1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine is a synthetic organic compound that features a unique structure combining an adamantane moiety, a carbonyl group, and a piperazine ring substituted with a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine can be synthesized through a multi-step process:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.
Nucleophilic Substitution: The adamantane-1-carbonyl chloride is then reacted with piperazine to form 1-(adamantane-1-carbonyl)piperazine.
Alkylation: Finally, the 1-(adamantane-1-carbonyl)piperazine is alkylated with 2-phenylethyl bromide to yield this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the phenylethyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with antiviral, antibacterial, or anticancer properties.
Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in developing advanced materials with specific mechanical or thermal properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism of action of 1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, inhibiting their activity or modulating their function. The adamantane moiety can enhance membrane permeability, allowing the compound to reach intracellular targets.
Biological Studies: The compound can bind to proteins or nucleic acids, affecting their structure and function, thereby providing insights into biological processes.
Vergleich Mit ähnlichen Verbindungen
1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine can be compared with other compounds that feature similar structural motifs:
1-(Adamantane-1-carbonyl)piperazine: Lacks the phenylethyl group, which may result in different biological activity and physical properties.
4-(2-Phenylethyl)piperazine: Lacks the adamantane-1-carbonyl group, which may affect its stability and interaction with biological targets.
1-(Adamantane-1-carbonyl)-4-methylpiperazine: Substitutes the phenylethyl group with a methyl group, potentially altering its chemical reactivity and biological effects.
The uniqueness of this compound lies in the combination of the adamantane moiety, the carbonyl group, and the phenylethyl-substituted piperazine ring, which together confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H32N2O |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
1-adamantyl-[4-(2-phenylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H32N2O/c26-22(23-15-19-12-20(16-23)14-21(13-19)17-23)25-10-8-24(9-11-25)7-6-18-4-2-1-3-5-18/h1-5,19-21H,6-17H2 |
InChI-Schlüssel |
VSFYVNDRAWTPAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
![3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)
![tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B13587584.png)

![6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid](/img/structure/B13587593.png)

![N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide](/img/structure/B13587612.png)
![4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid](/img/structure/B13587614.png)
